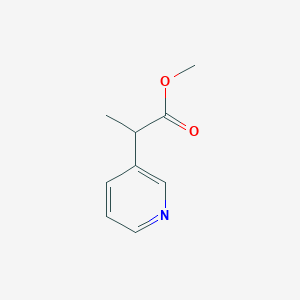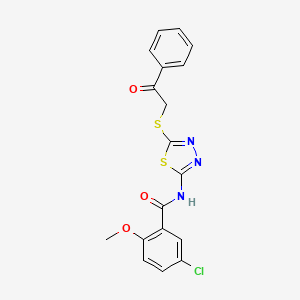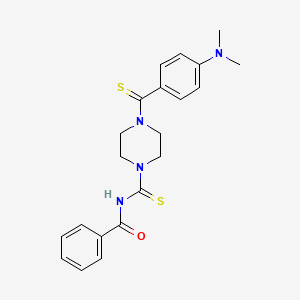![molecular formula C15H10ClNO5 B2864445 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid CAS No. 338403-64-8](/img/structure/B2864445.png)
3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid” is a biochemical compound used for proteomics research . It has a molecular weight of 319.7 and a molecular formula of C15H10ClNO5 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation:C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)/C=C/C(=O)O)N+[O-] .
Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
Styrene and acrylic acid copolymers have been synthesized using nitroxide-mediated polymerization, showcasing the impact of free nitroxide on kinetics and copolymer composition. This research highlights the controlled synthesis of copolymers with varying acrylic acid content, important for applications in materials science and engineering (Lessard, Schmidt, & Maríc, 2007). Additionally, UV cross-linkable polymers based on triazine, incorporating acrylate functionalities, have been synthesized, characterized, and evaluated for their crosslinking properties. These studies contribute to the development of materials with tailored properties for specific applications (Suresh et al., 2016).
Optoelectronic Properties
A theoretical study of the molecule 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, an important dye used in dye-sensitized solar cells (DSSCs), investigated its structural, optoelectronic, and thermodynamic properties. This research provides insights into the potential of acrylic acid derivatives in enhancing the efficiency of optoelectronic devices (Fonkem et al., 2019).
Catalysis
The synthesis of polymers that incorporate acrylate functionalities and their application in catalysis have been explored. These studies include the preparation of high-internal-phase emulsions (HIPEs) as precursors for reactive monolithic polymer supports. Such polymers have shown reactivity towards nucleophiles, demonstrating their utility in catalysis and material functionalization processes (Krajnc, Štefanec, Brown, & Cameron, 2005).
Environmental and Biomedical Applications
Acrylate polymers have also been investigated for their applications in environmental remediation and biomedical fields. For example, hydrogel particles with core-shell morphology were developed for versatile applications, including drug delivery, contaminant removal, and as templates for catalyst preparation (Sahiner, Butun, & Ilgin, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-[4-(3-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-11-2-1-3-12(9-11)22-14-6-4-10(5-7-15(18)19)8-13(14)17(20)21/h1-9H,(H,18,19)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHKGGPZULUXDA-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![diethyl 2-(3-(trifluoromethyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2864363.png)



![7-(3,4-difluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2864369.png)


![1'-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2864378.png)

![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2864380.png)
![Ethyl 5-(furan-2-carboxamido)-4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2864381.png)


![2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride](/img/structure/B2864385.png)
